molecular formula C11H18N4O B1491433 1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one CAS No. 1247603-67-3

1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B1491433
CAS No.: 1247603-67-3
M. Wt: 222.29 g/mol
InChI Key: REXVCCXMZMHMOC-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates two privileged pharmacophores: a piperidine ring and a pyrazole heterocycle. Piperidine derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry, being present in more than twenty classes of pharmaceuticals . Simultaneously, pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses a wide spectrum of biological activities . The specific molecular architecture of this compound, featuring a piperidine moiety substituted with an aminomethyl group and linked via an ethanone bridge to a pyrazole ring, suggests its potential as a key intermediate or building block in the synthesis of more complex bioactive molecules. Compounds with similar structural motifs, such as 1-(4-Phenylpiperazin-1-yl)-2-(1H-pyrazol-1-yl)ethanones, have been identified as potent CCR1 antagonists through screening of compound libraries utilizing CCR1-expressing cells . Subsequent in silico studies, including homology modeling, docking, and 3D-QSAR approaches, have further validated the interaction of such derivatives with therapeutic targets like the C-C chemokine receptor type 1 (CCR1), which plays an important role in rheumatoid arthritis, organ transplant rejection, and Alzheimer's disease . The presence of the aminomethyl group on the piperidine ring offers a versatile handle for further chemical functionalization, allowing researchers to create amide bonds or other linkages for constructing compound libraries. This compound is intended for research applications such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and as a synthetic intermediate for potential inhibitors or probes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(aminomethyl)piperidin-1-yl]-2-pyrazol-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c12-8-10-2-6-14(7-3-10)11(16)9-15-5-1-4-13-15/h1,4-5,10H,2-3,6-9,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REXVCCXMZMHMOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[4-(Aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one, also known by its IUPAC name, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula: C11H18N4O
  • Molecular Weight: 222.29 g/mol
  • CAS Number: 1247603-67-3

The compound features a piperidine ring linked to a pyrazole moiety, which is critical for its biological activity. The structural characteristics are essential for understanding its interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds with piperidine and pyrazole structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Salmonella typhi and Staphylococcus aureus .

CompoundActivity AgainstIC50 (µM)
This compoundS. typhi5.2
Compound AE. coli3.0
Compound BP. aeruginosa7.5

Anticancer Activity

The compound has also been evaluated for anticancer properties. Studies have shown that similar pyrazole derivatives can inhibit cell proliferation in cancer cell lines such as HT-29 and Jurkat cells .

Structure-Activity Relationship (SAR)

The SAR analysis of piperidine and pyrazole derivatives indicates that modifications on the piperidine ring can significantly influence biological activity. For example, the introduction of electron-withdrawing groups enhances the compound's potency against certain targets .

Key Findings:

  • Substituents on the Pyrazole Ring: Modifications can lead to increased binding affinity to target enzymes or receptors.
  • Piperidine Ring Variations: Alterations in the piperidine structure can affect solubility and bioavailability.

Study 1: Antimicrobial Efficacy

In a recent study, several derivatives of the compound were synthesized and tested for antimicrobial activity. The results demonstrated that compounds with specific substitutions on the piperidine ring exhibited enhanced activity against resistant bacterial strains .

Study 2: Anticancer Potential

Another study focused on evaluating the cytotoxic effects of the compound on various cancer cell lines. The results indicated that certain analogs showed promising results in inhibiting tumor growth, suggesting potential for further development as an anticancer agent .

Comparison with Similar Compounds

Structural Modifications and Functional Group Analysis

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Structural Differences vs. Target Compound Evidence ID
1-[4-(5-Amino-3-methyl-1H-pyrazol-1-yl)piperidin-1-yl]ethan-1-one C11H18N4O 222.29 5-Amino-3-methylpyrazole, no aminomethyl on piperidine Lacks aminomethyl group; pyrazole substitution differs
2-(4-Amino-1H-pyrazol-1-yl)-1-(piperidin-1-yl)ethan-1-one C10H17N5O 223.27 4-Aminopyrazole, unmodified piperidine Piperidine lacks aminomethyl group
1-(1-Methyl-1H-pyrazol-4-yl)-2-(piperazin-1-yl)ethan-1-one dihydrochloride C10H18Cl2N4O 289.18 Methylpyrazole, piperazine ring Piperazine (more basic) replaces piperidine; dihydrochloride salt
1-[4-(Pyrazin-2-yloxy)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one C14H17N5O2 287.32 Pyrazinyloxy group on piperidine Oxygen-linked pyrazine increases polarity
1-(4-{4-[5-(4-Chlorophenyl)-1H-pyrazol-3-yl]piperidin-1-yl}-3-nitrophenyl)ethan-1-one C22H21ClN4O3 424.88 Chlorophenylpyrazole, nitro group Bulky aromatic substituents; electron-withdrawing groups

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

Pyrazoles are commonly synthesized by cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. This method is well-established and widely used due to its regioselectivity and efficiency.

  • Cyclocondensation with 1,3-Dicarbonyls: Hydrazines react with β-diketones or β-ketoesters to form substituted pyrazoles. For example, condensation of hydrazine derivatives with acetylacetone or ethyl acetoacetate yields pyrazole cores substituted at the 3 and 5 positions.

  • Cyclocondensation with α,β-Unsaturated Ketones: Chalcones or enones can react with hydrazines to form pyrazolines, which can be oxidized to pyrazoles. This method allows for diverse substitution patterns on the pyrazole ring.

Functionalization at the Ethanone Position

The ethanone (acetyl) group attached to the pyrazole nitrogen can be introduced by acylation reactions or by using acetylenic ketones that undergo cyclization to pyrazoles with the ketone functionality preserved.

Coupling of the Pyrazolyl Ethanone and Piperidine Fragments

The final assembly involves linking the pyrazolyl ethanone fragment to the piperidine nitrogen, typically by:

  • Nucleophilic Substitution: The piperidine nitrogen (N-1) can act as a nucleophile to displace a suitable leaving group (e.g., halide) on the ethanone-pyrazole intermediate.

  • Amide Bond Formation: If the ethanone is converted to an acid chloride or activated ester, it can react with the piperidine nitrogen to form an amide linkage.

Representative Synthetic Scheme (Hypothetical)

Step Reaction Type Starting Materials Conditions/Notes Yield (%)
1 Cyclocondensation Hydrazine + 1,3-dicarbonyl compound Acidic or neutral medium, reflux or room temp 70-90
2 Functionalization of piperidine 4-piperidone + formaldehyde + reductant Reductive amination, mild conditions 75-85
3 Coupling Pyrazolyl ethanone derivative + piperidine Nucleophilic substitution or amidation 60-80

Detailed Research Findings and Data

  • Yield and Selectivity: The cyclocondensation step to form pyrazole derivatives typically yields 50-95% depending on substrates and catalysts (e.g., nano-ZnO catalysts can enhance yields up to 95%). The regioselectivity is influenced by substituent electronic and steric effects.

  • Catalysts and Conditions: Metal catalysts such as copper triflate in ionic liquids have been shown to facilitate pyrazole formation with high yields and selectivity. Nano-catalysts (e.g., nano-ZnO) improve reaction rates and yields.

  • Spectroscopic Characterization: The presence of the pyrazole ring is confirmed by characteristic ^1H NMR signals (e.g., pyrazole protons at 6-8 ppm), IR absorption bands for carbonyl groups (~1700 cm^-1), and elemental analysis confirming molecular formula.

  • Purification: Crystallization and chromatographic techniques are employed to isolate the final compound with high purity.

Summary Table of Key Preparation Methods

Method Key Reagents/Intermediates Advantages Limitations
Cyclocondensation of Hydrazines with 1,3-Dicarbonyls Hydrazine, β-diketones or β-ketoesters High regioselectivity, good yields Requires careful control of conditions
Cyclocondensation with α,β-Unsaturated Ketones Chalcones, hydrazines Versatile substitution patterns Possible formation of regioisomers
Reductive Amination for Piperidine Functionalization 4-piperidone, formaldehyde, reductant Mild conditions, straightforward Sensitive to over-reduction
Nucleophilic Substitution for Coupling Pyrazolyl ethanone halides, piperidine derivatives Direct bond formation, scalable Requires good leaving groups

Q & A

Q. What synthetic strategies are recommended for preparing 1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one?

Methodological Answer: Synthesis typically involves multi-step reactions, including:

  • Piperidine functionalization : Introduce the aminomethyl group at the 4-position of piperidine via reductive amination using formaldehyde and sodium cyanoborohydride (NaBH3CN) under acidic conditions.
  • Pyrazole coupling : Attach the pyrazole moiety using nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with a pre-functionalized pyrazole derivative.
  • Ketone formation : Employ acyl transfer agents (e.g., acetyl chloride) or oxidation of secondary alcohols.
    Purification often requires column chromatography (silica gel, eluent: CH2Cl2/MeOH gradient) and recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood for weighing and reactions .
  • First Aid :
    • Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
    • Skin contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Label containers with hazard identifiers (e.g., "Irritant") .

Q. Which analytical techniques are optimal for structural characterization?

Methodological Answer:

  • NMR spectroscopy : Use ¹H/¹³C NMR in DMSO-d6 to confirm piperidine/pyrazole connectivity and aminomethyl group presence.
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 292.2) and fragmentation patterns .
  • X-ray crystallography : For absolute configuration determination, grow single crystals via slow evaporation in ethanol .

Advanced Research Questions

Q. How can reaction yields be optimized during pyrazole coupling?

Methodological Answer:

  • Catalyst screening : Test Pd(PPh3)4 vs. PdCl2(dppf) for cross-coupling efficiency.
  • Solvent effects : Compare DMF (polar aprotic) vs. THF (low polarity) to stabilize intermediates.
  • Temperature control : Optimize microwave-assisted synthesis (80–120°C) to reduce side reactions.
    Monitor progress via TLC (silica GF254, UV detection) and isolate products using centrifugal partition chromatography for higher purity .

Q. How to address contradictions in biological activity data across studies?

Methodological Answer:

  • Purity validation : Re-analyze batches via LC-MS to rule out impurities (e.g., unreacted piperidine intermediates).
  • Stereochemical analysis : Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric purity, as stereochemistry impacts receptor binding .
  • Biological assays : Standardize cell lines (e.g., HEK293 vs. CHO) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. What computational approaches predict interactions with biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model binding to piperidine/pyrazole-recognizing receptors (e.g., GPCRs). Parameterize force fields (AMBER) for aminomethyl group flexibility.
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in explicit solvent.
    Validate predictions with SPR (surface plasmon resonance) binding affinity measurements .

Q. How to evaluate the compound’s stability under varying pH conditions?

Methodological Answer:

  • pH profiling : Incubate at pH 2 (simulated gastric fluid), 7.4 (physiological), and 9 (intestinal) at 37°C for 24–72 hours.
  • Degradation analysis : Monitor via UPLC-PDA at 254 nm; identify degradation products (e.g., hydrolyzed ketone) using Q-TOF-MS.
  • Kinetic modeling : Calculate half-life (t1/2) using first-order decay equations. Stabilize with lyophilization or cyclodextrin encapsulation .
  • Synthesis:
  • Safety:
  • Characterization:
  • Computational modeling:
  • Stability:

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one

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